molecular formula C23H27FN4O2 B000510 Risperidone CAS No. 106266-06-2

Risperidone

Cat. No.: B000510
CAS No.: 106266-06-2
M. Wt: 410.5 g/mol
InChI Key: RAPZEAPATHNIPO-UHFFFAOYSA-N
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Description

    Risperidone: (chemical formula: C₂₃H₂₇FN₄O₂) is an organic compound used in psychiatry to treat acute and chronic schizophrenia. It falls under the category of atypical antipsychotic medications.

  • Its efficacy extends to both positive (hallucinations, delusions) and negative symptoms (social withdrawal, apathy) associated with schizophrenia. Additionally, it can alleviate emotional symptoms related to the disorder .
  • Mechanism of Action

    Target of Action

    Risperidone, a second-generation antipsychotic medication, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors are involved in the regulation of various mood and mental health conditions, including schizophrenia and bipolar disorder .

    Mode of Action

    This compound acts by inhibiting the activity of dopaminergic D2 receptors and serotonergic 5-HT2A receptors . This inhibition is thought to reduce the overactivity of central mesolimbic pathways and mesocortical pathways, which are believed to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity . This compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .

    Biochemical Pathways

    This compound’s action on D2 and 5-HT2A receptors affects several biochemical pathways. For instance, it has been reported that this compound can normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . Additionally, this compound has been found to affect proteins belonging to the mTOR pathway .

    Result of Action

    This compound’s action on its primary targets leads to several molecular and cellular effects. For instance, this compound has been reported to dramatically inhibit cell proliferation and significantly induce cell apoptosis . It also affects synaptoneurosomal mitochondrial protein expression, synaptoneurosomal protein phosphorylation, and mitochondrial movement, with implications for neuronal firing and neurogenesis .

    Biochemical Analysis

    Biochemical Properties

    Risperidone interacts with various enzymes, proteins, and other biomolecules. It has a high binding affinity for 5-hydroxytryptamine2 (5-HT2) receptors and dopamine-D2 receptors . This compound also displays higher binding affinity than other drugs for alpha-1 adrenergic, histamine-H1, and alpha-2 adrenergic receptors . These interactions play a crucial role in its function as an antipsychotic medication .

    Cellular Effects

    This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce overactivity in central mesolimbic pathways and mesocortical pathways, which are thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity .

    Molecular Mechanism

    This compound exerts its effects at the molecular level through various mechanisms. It acts as a dopamine and serotonin antagonist, reducing overactivity in certain brain pathways . It binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors . This binding interaction plays a key role in its mechanism of action .

    Temporal Effects in Laboratory Settings

    The effects of this compound change over time in laboratory settings. Studies have shown that this compound plasma levels vary greatly among individuals, and are associated with the CYP2D6 phenotypes . The drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound resulted in control levels of certain behaviors after 6 months of treatment, whereas high doses produced behaviors in the same range as another drug, haloperidol . This suggests that the dosage of this compound can significantly impact its effects .

    Metabolic Pathways

    This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6, and to a lesser extent by CYP3A4 and CYP3A5 . This metabolism involves interactions with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues. The most dramatic spatial differences in blood-brain barrier transport were found for this compound, which is a substrate of P-glycoprotein . This transport and distribution can affect its localization or accumulation within the body .

    Subcellular Localization

    The subcellular localization of this compound and its effects on activity or function have been studied. One study found that a mutation of SIK1, which is associated with autism spectrum disorder, affects the subcellular distribution of SIK1 protein, and this distribution was found to be both in the nucleus and in the cytoplasm . This could potentially impact the activity or function of this compound .

    Preparation Methods

    • Risperidone can be synthesized through various routes. One common method involves the reaction of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with appropriate reagents.
    • Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
  • Chemical Reactions Analysis

    • Risperidone undergoes several types of reactions, including oxidation, reduction, and substitution.
    • Common reagents include strong acids or bases, reducing agents, and catalysts.
    • Major products formed during these reactions include derivatives of this compound with modified functional groups.
  • Scientific Research Applications

      Chemistry: Risperidone serves as a valuable reference compound for drug development and structure-activity relationship studies.

      Biology: Researchers explore its impact on neurotransmitter systems and receptor binding profiles.

      Medicine: Beyond schizophrenia, it’s investigated for bipolar disorder, irritability in autism spectrum disorder, and other psychiatric conditions.

      Industry: this compound’s applications extend to pharmaceutical manufacturing and quality control.

  • Comparison with Similar Compounds

    • Risperidone stands out due to its unique receptor profile and favorable side effect profile.
    • Similar compounds include other atypical antipsychotics like olanzapine, quetiapine, and aripiprazole.

    Properties

    IUPAC Name

    3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
    Source PubChem
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    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3
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    InChI Key

    RAPZEAPATHNIPO-UHFFFAOYSA-N
    Source PubChem
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    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
    Source PubChem
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    Molecular Formula

    C23H27FN4O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID8045193
    Record name Risperidone
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    Molecular Weight

    410.5 g/mol
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    Physical Description

    Solid
    Record name Risperidone
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    Solubility

    Soluble in methylene chloride; sparingly soluble in alcohol; practically insoluble in water, Practically insoluble in water, freely soluble in methylene chloride and soluble in methanol and 0.1N hydrochloric acid
    Record name Risperidone
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    Record name RISPERIDONE
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    Mechanism of Action

    Though its precise mechanism of action is not fully understood, current focus is on the ability of risperidone to inhibit the D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain. Schizophrenia is thought to result from an excess of dopaminergic D2 and serotonergic 5-HT2A activity, resulting in overactivity of central mesolimbic pathways and mesocortical pathways, respectively. D2 dopaminergic receptors are transiently inhibited by risperidone, reducing dopaminergic neurotransmission, therefore decreasing positive symptoms of schizophrenia, such as delusions and hallucinations. Risperidone binds transiently and with loose affinity to the dopaminergic D2 receptor, with an ideal receptor occupancy of 60-70% for optimal effect. Rapid dissociation of risperidone from the D2 receptors contributes to decreased risk of extrapyramidal symptoms (EPS), which occur with permanent and high occupancy blockade of D2 dopaminergic receptors. Low-affinity binding and rapid dissociation from the D2 receptor distinguish risperidone from the traditional antipsychotic drugs. A higher occupancy rate of D2 receptors is said to increase the risk of extrapyramidal symptoms and is therefore to be avoided. Increased serotonergic mesocortical activity in schizophrenia results in negative symptoms, such as depression and decreased motivation. The high-affinity binding of risperidone to 5-HT2A receptors leads to a decrease in serotonergic activity. In addition, 5-HT2A receptor blockade results in decreased risk of extrapyramidal symptoms, likely by increasing dopamine release from the frontal cortex, and not the nigrostriatal tract. Dopamine level is therefore not completely inhibited. Through the above mechanisms, both serotonergic and D2 blockade by risperidone are thought to synergistically work to decrease the risk of extrapyramidal symptoms. Risperidone has also been said to be an antagonist of alpha-1 (α1), alpha-2 (α2), and histamine (H1) receptors. Blockade of these receptors is thought to improve symptoms of schizophrenia, however the exact mechanism of action on these receptors is not fully understood at this time., Risperidone has high affinity for several receptors, including serotonin receptors (5-HT 2A/2C), D2 dopamine receptors and alpha1 and H1 receptors. It has no appreciable activity at M1 receptors. Its primary metabolite (9-hydroxyrisperidone) is nearly equipotent compared with the parent compound at D2 and 5-HT 2A receptors., The exact mechanism of antipsychotic action of risperidone has not been fully elucidated but, like that of clozapine, appears to be more complex than that of most other antipsychotic agents and may involve antagonism of central type 2 serotonergic (5-HT2) receptors and central dopamine D2 receptors., Risperidone is an atypical antipsychotic drug that is widely prescribed to young patients with different psychotic disorders. The long-term effects of this antipsychotic agent on neuronal receptors in developing brain remain unclear and require further investigation. In this study, we examined the effects of long-term treatment of risperidone on two serotonin receptor subtypes in brain regions of juvenile rat. Levels of 5-HT(1A) and 5-HT(2A) receptors in forebrain regions of juvenile rats were quantified after 3 weeks of treatment with three different doses of risperidone (0.3, 1.0 and 3.0mg/kg). Findings were compared to previously reported changes in 5-HT receptors after risperidone treatment (3.0mg/kg) in adult rat brain. The three doses of risperidone selectively and dose-dependently increased levels of 5-HT(1A) receptors in medial-prefrontal and dorsolateral-frontal cortices of juvenile animals. The higher doses (1.0 and 3.0mg/kg) of risperidone also increased 5-HT(1A) receptor binding in hippocampal CA(1) region of juvenile but not adult rats. In contrast, the three doses of risperidone significantly reduced 5-HT(2A) labeling in medial-prefrontal and dorsolateral-frontal cortices in juvenile as well as in adult animals in an equipotent fashion. 5-HT(1A) and 5-HT(2A) receptors in other forebrain regions were not altered by repeated risperidone treatment. These findings indicate that there are differential effects of risperidone on 5-HT(1A) and 5-HT(2A) receptors in juvenile animals, and that the 5-HT system in developing animals is more sensitive than adults to the long-term effects of risperidone., The main class of atypical antipsychotic drugs (APDs) in current use includes the protypical atypical APD, clozapine, as well as aripiprazole, asenapine, iloperidone, lurasidone, olanzapine, quetiapine, risperidone, and ziprasidone. At clinically effective doses, these agents produce extensive blockade of serotonin (5-HT)(2A) receptors, direct or indirect stimulation of 5-HT(1A) receptors, and to a lesser extent, reduction in dopamine (DA) D(2) receptor-mediated neurotransmission. This contrasts with typical APDs, for example haloperidol and perphenazine, which are mainly DA D(2/)D(3) receptor antagonists and have weaker, if any, potency as 5-HT(2A) receptor antagonists. Some, but not all, atypical APDs are also effective 5-HT(2C) receptor inverse agonists or neutral antagonists, 5-HT(6) or 5-HT(7) receptor antagonists. This diverse action on 5-HT receptors may contribute to significant differences in efficacy and tolerability among the atypical APDs. There is considerable preclinical and some clinical evidence that effects on 5-HT receptors contribute to the low risk of producing extrapyramidal side effects, which is the defining characteristic of an atypical APD, the lack of elevation in plasma prolactin levels (with risperidone and 9-hydroxyrisperidone being exceptions), antipsychotic action, and ability to improve some domains of cognition in patients with schizophrenia. The serotonergic actions of the atypical APDs, especially 5-HT(2A) receptor antagonism, are particularly important to the differential effects of typical and atypical APDs to overcome the effects of acute or subchronic administration of N-methyl-d-aspartate (NMDA) receptor antagonists, such as phencyclidine, ketamine, and dizocipline (MK-801). 5-HT(1A) receptor stimulation and 5-HT(6) and 5-HT(7) receptor antagonism may contribute to beneficial effects of these agents on cognition. In particular, 5-HT(7) receptor antagonism may be the basis for the pro-cognitive effects of the atypical APD, amisulpride, a D(2)/D(3) receptor antagonist, which has no effect on other 5-HT receptor. 5-HT(2C) receptor antagonism appears to contribute to the weight gain produced by some atypical APDs and may also affect cognition and psychosis via its influence on cortical and limbic dopaminergic activity., Paliperidone is an active metabolite of the second-generation atypical antipsychotic, risperidone recently approved for the treatment of schizophrenia and schizoaffective disorder. Because paliperidone differs from risperidone by only a single hydroxyl group, questions have been raised as to whether there are significant differences in the effects elicited between these two drugs. /The researchers/ compared the relative efficacies of paliperidone versus risperidone to regulate several cellular signalling pathways coupled to four selected GPCR targets that are important for either therapeutic or adverse effects: human dopamine D2 , human serotonin 2A receptor subtype (5-HT2A ), human serotonin 2C receptor subtype and human histamine H1 receptors. Whereas the relative efficacies of paliperidone and risperidone were the same for some responses, significant differences were found for several receptor-signalling systems, with paliperidone having greater or less relative efficacy than risperidone depending upon the receptor-response pair. Interestingly, for 5-HT2A -mediated recruitment of beta-arrestin, 5-HT2A -mediated sensitization of ERK, and dopamine D2 -mediated sensitization of adenylyl cyclase signalling, both paliperidone and risperidone behaved as agonists. These results suggest that the single hydroxyl group of paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades. Such differences in signalling at the cellular level could lead to differences between paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects.
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    Impurities

    3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (9RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 2-[2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-carboxylate; 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
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    Color/Form

    White to slightly beige powder, Crystals from dimethylformamide + propanol

    CAS No.

    106266-06-2
    Record name Risperidone
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    Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl
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    Melting Point

    170 °C
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    Synthesis routes and methods I

    Procedure details

    Isopropanol (20 mL), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound II)(“the chlorine derivative”)(2.63 g, 10 mmoles, 1 eq.), 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Compound I)(“the piperidine derivative”) (2.17 g, 10 mmoles, 1 eq.), sodium carbonate (3.18 g, 30 mmoles, 3 eq.), and potassium iodide (66 mg) were added to a 100 mL round bottom flask and stirred with a magnetic stir bar. The flask was placed in an oil bath at 80° C. and allowed to reflux for 9 hours. The flask was then cooled in an ice bath and the contents was filtered. The filter cake was washed in the filter with a small amount of isopropanol. The filter cake was then slurried 3 times in 20 mL of water and filtered. The resulting slurry was dried to give 3 g of material in 73% yield. The slurry was recrystallized by dissolving in 37 mL of boiling isopropanol, filtered hot and allowed to cool and filtered to give material which had a purity of 99.7% and an overall yield of 60%.
    Quantity
    2.17 g
    Type
    reactant
    Reaction Step One
    Quantity
    3.18 g
    Type
    reactant
    Reaction Step One
    Quantity
    66 mg
    Type
    catalyst
    Reaction Step One
    Quantity
    20 mL
    Type
    solvent
    Reaction Step One
    Yield
    73%

    Synthesis routes and methods II

    Procedure details

    A mixture of 5.3 parts of 3-(2-chloromethyl)-6,7,8-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride, 4.4 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 8 parts of sodium carbonate, 0.1 part of potassium iodide, and 90 parts of DMF is stirred overnight at 80°-90° C. After cooling, the reaction mixture is poured into water. The product is filtered off and crystallized from a mixture of DMF and 2-propanol. The product is filtered off and dried, yielding 3.8 parts (46%) of 3-[2-[4(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 170.0° C.
    [Compound]
    Name
    3-(2-chloromethyl)-6,7,8-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
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    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
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    reactant
    Reaction Step One
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    Synthesis routes and methods III

    Procedure details

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    Synthesis routes and methods IV

    Procedure details

    To a suspension of 40 mg (0.9166 millimole) of 55% sodium hydride and 2 ml of tetrahydrofurane 0.1089 g (0.2532 millimole) of 3-[2-[4-[(2,4-difluorophenyl)-(hydroxyimino)-methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is added. The reaction mixture is heated to boiling for an hour, whereupon 5 ml of water are added and the mixture is extracted twice with 10 ml of dichloromethane each. The combined organic phases are dried over magnesium sulfate and evaporated in vacuo. Thus 80 mg of the title compound are obtained, yield 77%. According to HPLC analysis the purity of the product is 97.5%.
    Quantity
    40 mg
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    2 mL
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    5 mL
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    Yield
    77%

    Retrosynthesis Analysis

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